molecular formula C16H14ClN3O5S B2799977 2-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-nitrobenzamide CAS No. 941899-35-0

2-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-nitrobenzamide

Cat. No.: B2799977
CAS No.: 941899-35-0
M. Wt: 395.81
InChI Key: VGJIDAIOUPXZDO-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-nitrobenzamide is a useful research compound. Its molecular formula is C16H14ClN3O5S and its molecular weight is 395.81. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

  • Synthesized derivatives of related compounds have been shown to exhibit significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents. For instance, certain derivatives were evaluated for their antibacterial and antifungal properties, indicating that some synthesized compounds displayed promising antibacterial activities, which merits further exploration as potential antimicrobials (Patel & Dhameliya, 2010).

Antidiabetic Agents

  • A series of derivatives were synthesized and assessed for their antidiabetic effects, with certain compounds showing potent activity against α-glucosidase, an enzyme relevant to diabetes management. This highlights the potential of such compounds in developing new antidiabetic medications (Thakral, Narang, Kumar, & Singh, 2020).

DNA Crosslinking Agents

  • Compounds related to "2-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-nitrobenzamide" have been investigated for their ability to induce DNA crosslinking, a property that can be leveraged in designing novel anticancer drugs. For example, derivatives of CB1954, a prodrug activated in hypoxic tumor cells, have been explored for their DNA crosslinking capabilities, demonstrating potential in cancer therapy (Knox et al., 1993).

Molecular Docking and Simulation Studies

  • The applications extend into computational chemistry, where molecular docking and dynamic simulation studies of related compounds have been performed to understand their interactions with biological targets, such as enzymes involved in diabetes. This not only aids in the rational design of drugs but also in predicting their efficacy and optimizing their properties for better therapeutic outcomes (Thakral, Narang, Kumar, & Singh, 2020).

Electrochemical Studies

  • Electrochemical studies of similar compounds provide insights into their redox behavior, which is crucial for understanding their mechanism of action, especially for compounds acting through redox-dependent pathways. This can inform the development of drugs with optimized redox properties for various therapeutic applications (Zeybek, Durmus, Tekiner-Gulbas, Akı-Şener, Yalcin, & Kılıç, 2009).

Properties

IUPAC Name

2-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O5S/c17-15-7-6-13(20(22)23)10-14(15)16(21)18-11-2-4-12(5-3-11)19-8-1-9-26(19,24)25/h2-7,10H,1,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJIDAIOUPXZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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